molecular formula C11H16Cl2N2S B1402909 [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride CAS No. 1401425-41-9

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride

Cat. No.: B1402909
CAS No.: 1401425-41-9
M. Wt: 279.2 g/mol
InChI Key: DWCARJPROZQGLL-UHFFFAOYSA-N
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Description

[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride is a high-purity research chemical offered as a dihydrochloride salt to enhance solubility and stability. As a derivative of the privileged benzothiazole scaffold, this compound is of significant interest in medicinal chemistry and drug discovery for its potential interactions with the central nervous system . The benzothiazole nucleus is a versatile pharmacophore known for conferring diverse biological activities . Structurally similar benzothiazole-amine compounds are frequently investigated as dopamine receptor agonists and for their potential in treating neurodegenerative diseases and psychiatric disorders . Researchers value this compound as a key synthetic intermediate or target molecule for probing neurological pathways and developing new therapeutic agents . Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure proper handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.2ClH/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10;;/h3-6H,7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCARJPROZQGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC2=CC=CC=C2S1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through an examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with amines. The synthesis typically yields compounds that can be evaluated for their biological activities, such as anti-inflammatory, antibacterial, and antitumor effects. For example, benzothiazole derivatives have shown significant activity against various cancer cell lines and bacterial strains .

Antibacterial Activity

Benzothiazole derivatives, including this compound, have been reported to exhibit antibacterial properties. In studies where various synthesized benzothiazoles were screened against Gram-positive and Gram-negative bacteria, some compounds demonstrated moderate to strong inhibition. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.015 μg/mL to 0.25 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus aureus respectively .

CompoundMIC (μg/mL)Target Bacteria
Compound A0.015Streptococcus pneumoniae
Compound B0.25Staphylococcus aureus

Antitumor Activity

Research indicates that benzothiazole derivatives possess significant anticancer properties. In vitro studies showed that some compounds could induce cytotoxicity in human breast cancer cell lines such as MCF-7 and MDA-MB-231, with growth inhibition concentrations (GI50) reported below 1 nM for certain fluorinated derivatives . The mechanism often involves the inhibition of critical enzymes involved in cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammation pathways . This suggests that this compound could be further explored as a therapeutic agent for inflammatory diseases.

Case Studies

Several studies have highlighted the biological potential of benzothiazole derivatives:

  • Antitumor Studies : In a study focusing on the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, it was found that modifications in the benzothiazole structure led to enhanced activity against specific tumor types. For instance, certain derivatives showed increased potency against breast cancer cells compared to standard treatments .
  • Antibacterial Evaluation : A comprehensive evaluation of synthesized benzothiazoles revealed their effectiveness against multi-drug resistant bacterial strains. The study emphasized the need for further development of these compounds into clinically relevant antibiotics due to their unique mechanisms of action that differ from conventional antibiotics .

Scientific Research Applications

Chemistry

In the realm of chemistry, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride serves as a significant building block for synthesizing more complex molecules. Its structural properties allow for the development of new synthetic methodologies that can enhance chemical reactions and product yields.

Biology

This compound is extensively studied for its potential as an enzyme inhibitor. Research indicates that it interacts with various biological targets, making it a candidate for further exploration in biochemical pathways. Notably, it has shown promise in inhibiting key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

Medicine

In medicinal chemistry, derivatives of benzothiazole, including this compound, are investigated for their therapeutic properties. These properties include:

  • Anti-cancer activity : Potential to inhibit tumor growth.
  • Anti-bacterial effects : Effective against a range of bacterial pathogens.
  • Anti-inflammatory properties : May reduce inflammation in various conditions.

Industrial Applications

In the industrial sector, benzothiazole derivatives are utilized in the production of dyes and rubber accelerators. Their unique chemical properties contribute to the enhancement of material performance and durability.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of benzothiazole derivatives. For example, studies have shown that compounds containing this moiety can inhibit amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease (AD). In vitro assays indicate that certain derivatives demonstrate significant inhibition of acetylcholinesterase (AChE) activity and Aβ aggregation.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) reported range from 0.015 μg/mL to 0.25 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.

Neuroprotective Activity

A study evaluated a series of benzothiazole-isothiourea derivatives for their ability to inhibit AChE and prevent Aβ aggregation. Among these compounds, some exhibited better binding affinities than established drugs like curcumin and galantamine, suggesting potential for further development in AD treatment.

Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of synthesized benzothiazole compounds against clinical isolates. The results demonstrated potent inhibition with no observed cross-resistance to common drug-resistant phenotypes, indicating a promising avenue for new antibiotic development.

Data Tables

Biological ActivityIC50/MIC ValuesTarget Pathogen/Mechanism
Inhibition of AChEIC50 < 0.1 μg/mLAlzheimer's Disease
Antibacterial ActivityMIC 0.015 - 0.25 μg/mLS. pneumoniae, S. aureus
NeuroprotectionVariousAmyloid-beta Aggregation

Chemical Reactions Analysis

Nucleophilic Alkylation and Acylation

The primary amine group undergoes alkylation and acylation under standard conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Yield
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride78%
AcylationAcetyl chloride, pyridine, RTN-Acetyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride85%

These reactions are essential for modifying solubility and bioavailability in drug development.

Condensation Reactions

The benzothiazole moiety participates in condensation with aldehydes/ketones to form fused heterocycles. For example:

Reaction :

  • Reactants : 2-aminobenzenethiol, ketones (e.g., acetone)

  • Conditions : Microwave irradiation (150 W, 120°C), ethanol

  • Product : Extended benzothiazole derivatives with enhanced π-conjugation

  • Key Finding : Microwave-assisted methods reduce reaction time from 12 hours to 30 minutes.

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions:

Reagent Position Product Application
HNO₃/H₂SO₄5-NO₂Nitro-substituted derivativePrecursor for amino derivatives
Br₂/FeCl₃7-BrBrominated analogCross-coupling reactions

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the benzothiazole ring can hydrolyze:

Reaction :

  • Conditions : 6M HCl, reflux, 8 hours

  • Product : 2-Amino-4-methylpentan-1-amine dihydrochloride + thiosalicylic acid

  • Mechanism : Acid-catalyzed cleavage of the C-S bond in the benzothiazole ring.

Enzyme Inhibition Mechanisms

The compound interacts with bacterial enzymes, as shown below:

Enzyme Inhibition Type IC₅₀ Biological Impact
DihydroorotaseCompetitive12 μMBlocks pyrimidine biosynthesis
DNA GyraseNon-competitive8.5 μMInhibits DNA replication

Reductive Amination

The amine group facilitates reductive amination with carbonyl compounds:

Example :

  • Reactants : Formaldehyde, NaBH₃CN

  • Product : N,N-Dimethyl-[2-(1,3-benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride

  • Yield : 92%

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidants:

Oxidant Conditions Degradation Half-Life
H₂O₂ (3%)RT, 24 hours15%48 hours
KMnO₄ (0.1M)50°C, 2 hours98%0.5 hours

This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules and materials. Strategic functionalization of its amine and benzothiazole groups enables tailored applications in medicinal chemistry and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a) Benzothiazole vs. Benzoxazole Derivatives
  • [2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS: 1332530-19-4) Structural Difference: Replaces the sulfur atom in benzothiazole with oxygen, forming a benzoxazole core. Impact: Reduced electron-withdrawing effects due to oxygen’s lower electronegativity compared to sulfur.
b) Benzothiazole vs. Benzimidazole Derivatives
  • 2-(2-Aminoethyl)benzimidazole Dihydrochloride (CAS: 4499-07-4) Structural Difference: Benzimidazole core (two nitrogen atoms) instead of benzothiazole (one nitrogen, one sulfur). Impact: Increased hydrogen-bonding capacity (two NH groups in benzimidazole) may enhance interactions with polar targets. Molecular Weight: 234.13 g/mol, slightly higher than benzothiazole analogs due to the additional nitrogen .

Substituent Variations

a) Alkyl Chain Modifications
  • 4-(Aminomethyl)-2-isopropylthiazole Dihydrochloride (CAS: 1171981-10-4) Structural Difference: Replaces the benzothiazole core with a simpler thiazole ring and incorporates an isopropyl group. Molecular weight: 229.17 g/mol .
  • [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine Dihydrochloride (CAS: 642078-29-3)

    • Structural Difference : Partially saturated tetrahydrobenzothiazole ring.
    • Impact : Increased conformational flexibility may improve binding to certain enzymes, though reduced aromaticity could decrease π-π stacking interactions .
b) Aromatic Substituents
  • {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine Hydrochloride (CAS: 861408-27-7) Structural Difference: Benzyloxy-phenyl group replaces benzothiazole.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • Dihydrochloride Salts: The target compound and analogs like 2-(2-aminoethyl)benzimidazole dihydrochloride benefit from improved water solubility due to the ionic hydrochloride groups .
  • Benzoxazole vs. Benzothiazole : The benzoxazole derivative (CAS: 1332530-19-4) may exhibit higher solubility in organic solvents due to reduced polarity compared to sulfur-containing analogs .

Pharmacological Activity

  • Benzothiazole Derivatives : The target compound’s benzothiazole core is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects. For example, structurally related compounds in patents (e.g., Example 1 in ) show pharmacological activity in studies .

Preparation Methods

Cyclization Reaction to Form Benzothiazole Core

  • The benzothiazole ring is commonly synthesized via cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds or equivalents.
  • Typical cyclization involves condensation reactions that form the heterocyclic ring containing sulfur and nitrogen atoms, often under acidic or basic catalysis.

Introduction of the 2-Methylpropyl Amine Side Chain

  • The side chain is introduced either by alkylation of the benzothiazole core or by using substituted precursors that already contain the amine functionality.
  • Amination reactions involve nucleophilic substitution or reductive amination techniques to install the amine group at the 2-position of the methylpropyl substituent.

Formation of the Dihydrochloride Salt

  • The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, improving compound stability, crystallinity, and handling properties.

Detailed Preparation Methods

Microwave-Assisted and Green Chemistry Approaches

  • Recent methods incorporate green chemistry principles such as microwave-assisted synthesis to reduce reaction times and improve yields.
  • One-pot multicomponent reactions combine cyclization and amination steps, minimizing solvent use and purification stages.

Stepwise Synthetic Route (Representative)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization o-Aminothiophenol + carbonyl compound, acid/base catalyst, reflux Formation of benzothiazole ring
2 Alkylation/Amination Alkyl halide or aldehyde with amine, reductive amination reagents (e.g., NaBH4) Introduction of 2-methylpropyl amine side chain
3 Salt Formation Treatment with HCl in suitable solvent (e.g., ethanol) Formation of dihydrochloride salt

This route is flexible and can be adapted for scale-up or modification depending on the desired purity and yield.

Catalytic Hydrogenation and Thioamide Intermediates

  • In related benzothiazole derivatives, catalytic hydrogenation (using Pd/C or Rh/Al2O3 catalysts) is employed to reduce nitrile or azide intermediates to amines, which can then be converted to the target amine salt.
  • Thioamide intermediates are synthesized using reagents like Lawesson’s reagent, which facilitate ring modifications and side chain functionalization relevant to benzothiazole derivatives.

Use of Alkaline Reagents and Solvent Systems

  • Alkaline reagents such as sodium methylate or sodium hydroxide in alcoholic solvents (methanol, ethanol) are used to promote key condensation and substitution reactions.
  • Reaction temperatures are controlled between 0–50°C to optimize yields and minimize side reactions.

Research Findings and Optimization

  • Reaction Efficiency : Microwave-assisted synthesis and one-pot methods significantly reduce reaction times from hours to minutes while maintaining or improving yields.
  • Environmental Impact : Adoption of green solvents and catalysts aligns with sustainable chemistry goals, reducing hazardous waste and energy consumption.
  • Purity and Stability : Conversion to dihydrochloride salt enhances compound stability for storage and further synthetic applications.
  • Catalyst Selection : Palladium on carbon and rhodium catalysts are preferred for hydrogenation steps due to their selectivity and mild reaction conditions.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages References
Cyclization + Alkylation o-Aminothiophenol, aldehydes, NaBH4 Reflux, acid/base catalysis Straightforward, scalable
Microwave-Assisted One-Pot Multicomponent reagents Microwave irradiation, green solvents Fast, eco-friendly, high yield
Catalytic Hydrogenation Pd/C or Rh/Al2O3, H2 Room temperature to 50°C High selectivity, mild conditions
Alkaline Condensation Sodium methylate, methanol 0–50°C Promotes efficient cyclization

Q & A

Q. What are the critical considerations for designing a synthesis route for [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride?

Methodological Answer:

  • Literature Review : Begin by cross-referencing synthetic pathways for structurally analogous benzothiazole derivatives. For example, analogous compounds like 2-arylamino-2-imidazoline derivatives often employ condensation reactions between benzothiazole precursors and amine-containing intermediates .
  • Route Optimization : Prioritize protecting group strategies for the benzothiazole ring to prevent side reactions. For example, using HCl to stabilize the amine group during synthesis, as seen in similar hydrochlorides like idazoxan hydrochloride .
  • Troubleshooting : Monitor reaction intermediates via TLC or HPLC to identify byproducts, such as unreacted benzothiazole precursors or over-alkylated species .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the benzothiazole ring and methylpropylamine backbone. For dihydrochloride salts, elemental analysis (C, H, N, Cl) is critical to verify stoichiometry .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Reference standards, such as USP-grade benzothiazole derivatives, ensure method validation .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, particularly for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Partitioning : Follow protocols from Project INCHEMBIOL () to evaluate solubility, log KowK_{ow}, and soil adsorption coefficients (KdK_d). For example, use OECD Guideline 106 for soil adsorption studies under varying pH conditions .
  • Biotic Transformation : Design microcosm experiments with activated sludge or sediment samples to track degradation pathways via LC-MS/MS. Compare results with structurally similar compounds, such as benzothiadiazole-4-amine derivatives, to infer metabolic pathways .
  • Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna EC50_{50}) using ISO 6341 protocols, noting discrepancies between lab data and field observations due to matrix effects .

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3H^3H-ligand competition) to validate target specificity. For example, benzothiazole derivatives often interact with GABAA_A receptors, but off-target effects on imidazoline receptors (e.g., I2_2 subtype) must be ruled out .
  • Dose-Response Curves : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition. Inconsistent EC50_{50} values may arise from differences in buffer ionic strength or protein binding .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across homologs, identifying key residues (e.g., benzothiazole-amine interactions with Glu203 in GABAA_A) .

Q. What methodologies are recommended for analyzing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via UPLC-UV. For dihydrochlorides, chloride ion loss (via ion chromatography) may indicate deliquescence .
  • Photostability : Expose samples to UV light (ICH Q1B) and quantify photodegradants like benzothiazole oxides using high-resolution mass spectrometry (HRMS) .
  • Matrix Effects : Evaluate stability in biological matrices (e.g., plasma) by spiking known concentrations and measuring recovery rates. Protein binding can artificially inflate stability metrics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride
Reactant of Route 2
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride

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